molecular formula C22H31Cl2FN2O4 B2501202 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1215635-63-4

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No. B2501202
CAS RN: 1215635-63-4
M. Wt: 477.4
InChI Key: UEESPISBDGWGOW-UHFFFAOYSA-N
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Description

The compound "1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds designed to interact with neurotransmitter transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds are of interest due to their potential therapeutic applications in treating conditions such as cocaine abuse and depression, as well as their potential to improve the adverse reaction profile of selective serotonin reuptake inhibitors (SSRIs), specifically regarding SSRI-induced sexual dysfunction .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection and deprotection of functional groups, as well as reactions with piperazine. For instance, the synthesis of a phenyl-substituted piperazine derivative with high affinity for DAT involved optically pure enantiomers and showed that the S configuration of the hydroxyl group contributed to selectivity for DAT over SERT . Another synthesis pathway started with ferulic acid acetylation, followed by reaction with piperazine and deacetylation to yield the target compound, with a confirmed structure via IR, 1HNMR, and MS, achieving a yield of over 56.9% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds. The substitution patterns on the piperazine ring and the presence of various functional groups, such as the hydroxyl, methoxy, and fluorophenyl groups, play a crucial role in determining the binding affinity and selectivity for neurotransmitter transporters. The stereochemistry of these compounds is also significant, as it can affect their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that are essential for biological activity. The reactions are carefully designed to maintain the integrity of sensitive groups while allowing for the introduction of new substituents. The use of protecting groups is a common strategy to prevent unwanted side reactions during the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of hydrochloride (HCl) salts in the compounds suggests that they are likely to be water-soluble, which is beneficial for their potential use as therapeutic agents. The specific physical and chemical properties of "1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride" would need to be determined experimentally to fully understand its pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Synthesis and Optimization

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is closely related to compounds like GBR-12909, a dopamine uptake inhibitor. Research has focused on developing efficient synthesis methods for these compounds. For instance, Ironside et al. (2002) developed a process for the preparation of GBR-12909 in kilogram quantities, with improvements in key reactions and overall yield, demonstrating the scalability of synthesis for related compounds (Ironside et al., 2002).

Radiolabeling and Imaging Studies

The compound is also structurally similar to [18F]GBR 12909, used in radiolabeling for dopamine reuptake inhibitor studies. Haka and Kilbourn (1990) described the preparation of no-carrier-added fluorine-18 labeled GBR 12909 for investigating dopamine reuptake, showcasing the compound's potential in neuroimaging and neurotransmission studies (Haka & Kilbourn, 1990).

Antidepressant Drug Development

Derivatives of this compound have been synthesized in the pursuit of new antidepressants. Martínez et al. (2001) synthesized new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporters, which showed high nanomolar affinity, indicating the compound's relevance in developing potent antidepressant agents with a novel mechanism of action (Martínez et al., 2001).

Serotonin Reuptake Inhibitors

Research by Dorsey et al. (2004) into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine, aims to develop selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. This indicates the compound's utility in exploring new SSRIs (Dorsey et al., 2004).

Novel Synthetic Methods

Wang Xiao-shan (2011) synthesized 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, demonstrating innovative synthetic methods and confirming the chemical structure via various analytical techniques, expanding the research scope on related compounds (Wang, 2011).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O4.2ClH/c1-27-19-5-4-6-20(15-19)29-14-13-28-17-18(26)16-24-9-11-25(12-10-24)22-8-3-2-7-21(22)23;;/h2-8,15,18,26H,9-14,16-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEESPISBDGWGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride

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